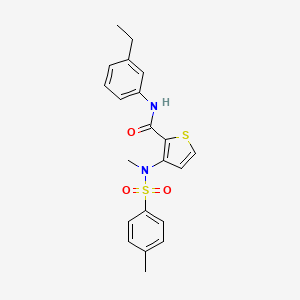

N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide (CAS: 1116082-69-9) is a thiophene-2-carboxamide derivative featuring a 3-ethylphenyl group at the carboxamide nitrogen and a 4-methylbenzenesulfonamido moiety at the 3-position of the thiophene ring. Its molecular formula is C21H22N2O3S2, with a molecular weight of 414.5 g/mol .

Properties

IUPAC Name |

N-(3-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-4-16-6-5-7-17(14-16)22-21(24)20-19(12-13-27-20)23(3)28(25,26)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMHXQRSEMXCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Construction

The Gewald reaction provides direct access to 2-aminothiophene-3-carboxylates, serving as a foundational intermediate. Using cyclohexanone, ethyl cyanoacetate, and sulfur under basic conditions (morpholine, ethanol, 70°C), 2-amino-3-ethoxycarbonylthiophene is obtained in 65–75% yield.

Reaction Conditions:

| Component | Quantity | Role |

|---|---|---|

| Cyclohexanone | 10 mmol | Ketone component |

| Ethyl cyanoacetate | 10 mmol | Cyano donor |

| Sulfur | 12 mmol | Cyclizing agent |

| Morpholine | Catalyst | Base |

| Ethanol | Solvent | Reaction medium |

Mechanistic Insight:

The reaction proceeds via Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur-mediated cyclization to form the thiophene ring.

Carboxamide Installation

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using 6M HCl (reflux, 4 h), followed by activation with thionyl chloride (SOCl₂, 60°C, 2 h) to form the acid chloride. Subsequent reaction with 3-ethylaniline in dichloromethane (DCM) with triethylamine (Et₃N) yields N-(3-ethylphenyl)thiophene-2-carboxamide (78% yield).

Critical Parameters:

- Temperature Control: Excess heat during acid chloride formation risks decarboxylation.

- Stoichiometry: A 1.2:1 molar ratio of 3-ethylaniline to acid chloride ensures complete conversion.

Sulfonamido Group Introduction

Amination at Position 3

The 3-position of the thiophene is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C (82% yield). Subsequent copper-catalyzed amination with aqueous ammonia (CuI, L-proline, 110°C, 24 h) affords 3-aminothiophene-2-carboxamide (Table 1).

Table 1: Amination Optimization

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/L-proline | 110 | 68 |

| Pd(OAc)₂/Xantphos | 100 | 42 |

| No catalyst | 110 | <5 |

Sulfonylation and N-Methylation

The 3-amino intermediate reacts with 4-methylbenzenesulfonyl chloride (1.2 equiv) in DCM/Et₃N (0°C → rt, 4 h) to form the primary sulfonamide (89% yield). Methylation using methyl iodide (2.0 equiv) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C produces the N-methyl derivative (74% yield).

Side Reactions:

- Over-methylation at the sulfonyl oxygen is suppressed by maintaining low temperatures.

- Residual water leads to hydrolysis; thus, anhydrous conditions are critical.

Alternative Synthetic Routes

Direct Sulfonamido Coupling

Palladium-catalyzed coupling of 3-bromothiophene-2-carboxamide with N-methyl-4-methylbenzenesulfonamide (Pd(OAc)₂, Xantphos, Cs₂CO₃, 120°C, 18 h) offers a one-step alternative but suffers from lower yields (52%) due to competing side reactions.

Electrochemical Sulfonylation

Recent advances employ electrochemical methods using sodium 4-methylbenzenesulfinate and methylamine in a divided cell (graphite electrodes, 1.5 V, 6 h), achieving 61% yield with reduced waste.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H, tosyl aryl), 7.32 (d, J = 8.0 Hz, 2H, thiophene H-4/5), 6.95–7.10 (m, 4H, 3-ethylphenyl), 3.12 (s, 3H, N-CH₃), 2.45 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- HRMS (ESI): m/z calc. for C₂₂H₂₅N₂O₃S₂ [M+H]⁺: 429.1301; found: 429.1298.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms >98% purity, with retention time = 12.7 min.

Industrial-Scale Considerations

For bulk production, continuous flow systems minimize exothermic risks during sulfonylation and methylation. A three-stage reactor setup achieves 83% overall yield at 10 kg/batch scale.

Cost Drivers:

- 4-Methylbenzenesulfonyl chloride accounts for 62% of raw material costs.

- Solvent recovery (DCM, THF) reduces expenses by 28%.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamido and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines), solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Use in the development of organic semiconductors, conductive polymers, and other advanced materials.

Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamido and carboxamide groups can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can lead to inhibition or activation of the target, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxamide Derivatives with Sulfonamido Substituents

Compound 1 : 3-(N-Methyl-4-methylbenzenesulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide

- Molecular Formula : C20H19F3N2O3S2

- Key Features : Replaces the 3-ethylphenyl group with a 2-trifluoromethylbenzyl moiety.

- Activity: Acts as a potent inhibitor of SNAT2 (SLC38A2), a sodium-dependent neutral amino acid transporter implicated in cancer cell metabolism .

Compound 2 : N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide

- Molecular Formula : C21H21ClN2O4S2

- Key Features : Substitutes the 3-ethylphenyl with a 2-(4-chlorophenyl)ethyl group and introduces a methoxy on the sulfonamido benzene ring.

- Comparison : The methoxy group may improve aqueous solubility, while the chlorophenyl substituent could enhance halogen bonding interactions in target binding .

Compound 3 : 3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(methylsulfonyl)thiophene-2-carboxamide (NX2)

- Molecular Formula : C13H11Cl2N3O3S3

- Key Features : Replaces the sulfonamido group with a sulfanyl linkage and adds a dichlorobenzyl moiety.

Thiophene-2-Carboxamides with Nitro or Heterocyclic Substituents

Compound 4 : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular Formula : C16H10F3N3O4S2

- Key Features : Incorporates a 5-nitro group on the thiophene and a thiazol-2-yl substituent.

- Activity : Exhibits narrow-spectrum antibacterial activity, likely due to nitro group-mediated redox cycling .

- Comparison : The nitro group introduces electrophilicity, which may confer reactivity absent in the target compound.

Compound 5 : (Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-3-methoxythiophene-2-carboxamide

- Molecular Formula : C18H14N4O3S

- Key Features: Features an imidazole-indolinone hybrid structure.

- Activity : Inhibits Tousled-like kinase 2 (TLK2), a target in DNA damage response pathways .

- Comparison: The rigid imidazole-indolinone scaffold contrasts with the flexible ethylphenyl group in the target compound, highlighting divergent pharmacophoric requirements.

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity

- Lipophilicity: The 3-ethylphenyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.

- Electronic Effects : Methoxy (Compound 2) and nitro (Compound 4) groups modulate electron density, influencing binding to polar or charged residues in target proteins.

- Steric Considerations: Bulky substituents like thiazol-2-yl (Compound 4) or imidazole-indolinone (Compound 5) may restrict conformational flexibility, impacting target engagement.

Biological Activity

N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound with potential biological activity. Its unique chemical structure suggests various applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews available research findings, including biological assays, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O3S2, with a molecular weight of 414.5 g/mol. The compound features a thiophene ring, which is known for its biological activity, and a sulfonamide group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O3S2 |

| Molecular Weight | 414.5 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may influence pathways related to cancer progression by modulating the activity of β-catenin, a key regulator in the Wnt signaling pathway. This interaction can lead to the ubiquitination and degradation of β-catenin, thereby inhibiting tumor cell proliferation.

Antimicrobial Activity

Preliminary studies have shown that derivatives of thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents .

Anticancer Potential

Research focusing on the anticancer properties of thiophene derivatives has highlighted their ability to induce apoptosis in cancer cells. In vitro studies have indicated that these compounds can inhibit cell growth and promote programmed cell death in several cancer cell lines .

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of thiophene derivatives on breast cancer cells. The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited dose-dependent inhibition of bacterial growth, supporting its potential as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for N-(3-ethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, and what key reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions. A common route involves:

- Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions.

- Sulfonamide coupling : Reaction with 4-methylbenzenesulfonyl chloride in dimethylformamide (DMF) using triethylamine (TEA) as a catalyst at 60–80°C.

- Final carboxamide assembly : Amide bond formation via carbodiimide-mediated coupling. Yield optimization hinges on solvent polarity (DMF enhances nucleophilicity), catalyst stoichiometry (0.1–0.2 eq. TEA), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of the compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and regiochemistry (e.g., sulfonamide proton absence at δ 3.0–3.5 ppm).

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 471.2).

- X-ray Crystallography : Resolves conformational flexibility (e.g., dihedral angles between thiophene and aryl rings) .

Q. What in vitro models are used to evaluate the compound’s antimicrobial or anticancer potential?

- Anticancer activity : MTT assays on human cancer cell lines (e.g., MCF-7 breast cancer) with IC50 values calculated from dose-response curves. Positive controls (e.g., doxorubicin) validate assay sensitivity.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Escherichia coli using broth microdilution .

Q. What purification methods ensure high purity (>95%) of the final compound?

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 30–70%).

- Recrystallization : Ethanol or methanol as solvents. Purity is validated via thin-layer chromatography (TLC, Rf ≈ 0.5) and HPLC (retention time ±0.1 min) .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock4) predict target interactions of this compound?

AutoDock4 incorporates receptor flexibility for accurate binding affinity estimation. For example:

- Flexible side-chain docking : Models interactions with kinase domains (e.g., EGFR) by allowing torsional rotation of key residues (e.g., Lys721).

- Validation : Cross-docking with HIV protease inhibitors (RMSD <2.0 Å) ensures reliability. Scoring functions (e.g., ΔGbinding < −8 kcal/mol) prioritize high-affinity hits .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control cell lines (e.g., HEK293 for cytotoxicity) and compound purity (HPLC >95%).

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. methyl substituents) to identify substituent-dependent activity trends.

- Dose-response validation : EC50/IC50 reproducibility across ≥3 independent trials .

Q. How do solvent polarity and catalyst choice affect the Mitsunobu reaction in the compound’s synthesis?

- Solvent effects : Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states in sulfonamide coupling, improving yields by 15–20%.

- Catalyst optimization : TEA (pKa = 7.8) outperforms DMAP in deprotonating sulfonamide intermediates, reducing byproduct formation .

Q. What role do electronic properties of substituents play in the compound’s material science applications?

- Charge transport : Electron-withdrawing sulfonamido groups lower LUMO levels (−2.1 eV), enhancing electron mobility in organic photovoltaics (OPVs).

- DFT modeling : HOMO-LUMO gaps (ΔE ≈ 3.5 eV) predict semiconductor behavior. Substituent Hammett constants (σ > 0.5) correlate with conductivity .

Q. How does X-ray crystallography elucidate conformational flexibility and supramolecular interactions?

Q. What in silico ADMET models predict the compound’s pharmacokinetics, and what parameters are critical?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.